3-phenyl-2H-1,4-benzoxazine
Overview
Description
3-phenyl-2H-1,4-benzoxazine is a heterocyclic compound that consists of a benzene ring fused to an oxazine ring. This compound is part of the benzoxazine family, known for their unique properties and applications in various fields, including polymer science, pharmaceuticals, and materials engineering .
Mechanism of Action
Target of Action
3-Phenyl-2H-1,4-benzoxazine is a heterocyclic compound with a structural basic skeleton that contains a heterocyclic ring with oxygen and nitrogen Benzoxazines, in general, are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Mode of Action
Benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymers . They interact with their targets by forming bonds and causing changes in the target’s structure and function .
Biochemical Pathways
It is known that benzoxazines have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The wide availability and low-cost of starting materials for benzoxazines, as well as their ease of preparation, suggest that they may have favorable bioavailability .
Result of Action
Benzoxazines are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . This suggests that the action of this compound at the molecular and cellular level may result in these observed effects.
Action Environment
It is known that benzoxazines can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This suggests that the synthesis and action of this compound may be influenced by factors such as temperature and the presence of other chemical compounds .
Biochemical Analysis
Biochemical Properties
It has been predicted to have anti-mycobacterial activity
Cellular Effects
Given its predicted anti-mycobacterial activity , it may influence cell function by disrupting bacterial cell wall synthesis or other key cellular processes.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating certain enzymes .
Preparation Methods
3-phenyl-2H-1,4-benzoxazine can be synthesized through several methods. One common synthetic route involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the oxazine ring. Industrial production methods may involve solvent-free microwave irradiation, which offers a rapid and environmentally friendly alternative to conventional methods .
Chemical Reactions Analysis
3-phenyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include substituted benzoxazines and their derivatives .
Scientific Research Applications
3-phenyl-2H-1,4-benzoxazine has numerous applications in scientific research:
Comparison with Similar Compounds
3-phenyl-2H-1,4-benzoxazine can be compared with other similar compounds, such as:
Benzoxazinone: Another heterocyclic compound with similar biological activities but different structural features.
Benzothiadiazine: A compound with a sulfur atom in the ring, exhibiting different pharmacological properties.
The uniqueness of this compound lies in its versatile applications and the ability to form high-performance polymers with excellent thermal and mechanical properties .
Properties
IUPAC Name |
3-phenyl-2H-1,4-benzoxazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPWVZGQUCPKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is known about the photochemical reactivity of 3-phenyl-2H-1,4-benzoxazine?
A1: this compound 4-oxides are highly sensitive to light. Upon irradiation, they undergo photochemical reactions yielding 3-phenyl-2H-1,4-benzoxazines and their 3-oxidized derivatives, when structurally possible [, ]. This photolysis process involves the formation of transient oxaziridine intermediates, which subsequently transform into stable nitroxide radicals [, ]. The structures of these radicals have been confirmed by oxidizing 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-3,4-dihydro-2H-1,4-benzoxazines using peracids [].
Q2: How can 3-phenyl-2H-1,4-benzoxazin-2-ones be synthesized?
A2: A novel one-pot synthesis method utilizes gem-difunctionalized epoxides and α-aminophenol to produce 3-aryl-2H-1,4-benzoxazin-2-ones in good yield []. This reaction proceeds through a two-step mechanism. First, the epoxide ring opens via nucleophilic attack by the α-aminophenol, generating an unstable cyanohydrin intermediate. This intermediate readily converts to a highly reactive cyanoformyl derivative, which then undergoes intramolecular cyclization with the remaining α-aminophenol moiety to yield the final 3-aryl-2H-1,4-benzoxazin-2-one product [].
Q3: Are there general methods for synthesizing 3-phenyl-2H-1,4-benzoxazines and their dihydro counterparts?
A4: Yes, research indicates the existence of a general method for synthesizing both 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-2H-3,4-dihydro-1,4-benzoxazines []. Unfortunately, the specific details of this general synthesis approach are not provided in the abstract.
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